molecular formula C22H25N3O5S2 B2941188 4-[cyclopentyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 899963-71-4

4-[cyclopentyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2941188
CAS No.: 899963-71-4
M. Wt: 475.58
InChI Key: NZCUZDPYIBFISJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-25(15-6-4-5-7-15)32(27,28)16-10-8-14(9-11-16)21(26)24-22-23-17-12-18(29-2)19(30-3)13-20(17)31-22/h8-13,15H,4-7H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCUZDPYIBFISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed examination of its biological activity based on current research findings.

Structure

The compound consists of a benzamide core with a sulfamoyl group and a cyclopentyl substituent, alongside a benzothiazole moiety that is further substituted with methoxy groups. The structural formula can be represented as follows:

C21H24N2O4S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Synthesis

The synthesis typically involves multi-step reactions including acylation, sulfamoylation, and cyclopentylation. Each step is optimized for yield and purity to ensure the compound's efficacy in biological assays.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, to exhibit significant antitumor properties. A comparative analysis was conducted on various derivatives against human cancer cell lines (A431, A549, H1299) using the MTT assay to evaluate cell proliferation inhibition.

Key Findings:

  • Inhibition of Cell Proliferation : The compound demonstrated effective inhibition of cancer cell proliferation at concentrations ranging from 1 to 4 μM.
  • Apoptosis Induction : Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells, leading to cell cycle arrest.
  • Inflammatory Response Modulation : The expression levels of inflammatory cytokines IL-6 and TNF-α were significantly reduced in treated macrophages (RAW264.7), suggesting an anti-inflammatory mechanism alongside its anticancer effects .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Targeting Specific Receptors : It interacts with molecular targets involved in tumor growth and inflammation.
  • Modulation of Signaling Pathways : The compound may inhibit pathways that promote cell survival and proliferation, leading to enhanced apoptosis.

Comparative Efficacy

A comparison with other benzothiazole derivatives has shown that modifications in structure significantly impact biological activity. For instance, compounds with additional functional groups exhibited enhanced selectivity towards cancer cell lines .

Summary of Biological Assays

Assay Type Cell Line Concentration (μM) Effect Observed
MTT AssayA4311 - 4Inhibition of proliferation
Flow CytometryA4311 - 4Induction of apoptosis
ELISARAW264.71 - 4Decrease in IL-6 and TNF-α levels
Scratch Wound HealingA4311 - 4Inhibition of cell migration

Study on Antitumor Activity

In a study focused on the synthesis and biological evaluation of novel benzothiazole compounds, the lead compound (similar structure) exhibited potent antitumor activity against non-small cell lung cancer lines. The study utilized various assays to confirm the compound's efficacy in inducing apoptosis and inhibiting migration .

Research on Inflammation Modulation

A separate investigation into the anti-inflammatory properties revealed that compounds similar to this compound effectively reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases alongside cancer treatment .

Comparison with Similar Compounds

Key Observations :

  • Nitro or methoxy substitutions on the benzothiazole ring (e.g., ) may alter electronic properties and solubility.

1,3,4-Oxadiazole Derivatives with Sulfamoyl Benzamide Groups

Compounds like LMM5 and LMM11 (from ) share the sulfamoyl benzamide motif but replace benzothiazole with 1,3,4-oxadiazole:

Compound Name (Code) Sulfamoyl Substituents Heterocycle Substitutions Antifungal Activity (C. albicans) Proposed Mechanism
LMM5 Benzyl(methyl) 5-[(4-methoxyphenyl)methyl]-oxadiazole MIC: 16 µg/mL Thioredoxin reductase inhibition
LMM11 Cyclohexyl(ethyl) 5-(furan-2-yl)-oxadiazole MIC: 32 µg/mL Thioredoxin reductase inhibition

Comparison with Target Compound :

  • Structural Differences : The oxadiazole core in LMM5/LMM11 may enhance metabolic stability compared to benzothiazole.

Other Sulfamoyl-Containing Benzamide Derivatives

  • N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e) : Combines sulfamoyl vinylphenoxy and artemisinin-derived moieties. Exhibits antimalarial activity (IC₅₀: 1.2 µM against Plasmodium falciparum), highlighting the versatility of sulfamoyl benzamides in targeting diverse pathogens.

Summary and Implications The target compound’s unique cyclopentyl(methyl)sulfamoyl and 5,6-dimethoxybenzothiazole groups distinguish it from analogs. Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and inhibitory profiles relative to established analogs.

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